molecular formula C10H12FNO3 B6331572 Ethyl 2-amino-5-fluoro-3-methoxybenzoate CAS No. 1248661-13-3

Ethyl 2-amino-5-fluoro-3-methoxybenzoate

Cat. No.: B6331572
CAS No.: 1248661-13-3
M. Wt: 213.21 g/mol
InChI Key: SZIMCHYDZPDLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorinated Aromatic Compounds in Synthetic Chemistry

The incorporation of fluorine into aromatic compounds is a widely utilized strategy in medicinal chemistry and materials science. bohrium.commdpi.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size. nih.govtandfonline.com Strategic placement of fluorine atoms on an aromatic ring can profoundly influence a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.com This enhancement of pharmacokinetic profiles is a key reason for the prevalence of fluorinated compounds in pharmaceuticals, with estimates suggesting they account for about 20% of all commercialized medications. nih.gov

Furthermore, the C-F bond can alter the acidity (pKa) of nearby functional groups, which can improve a compound's bioavailability and binding affinity to target proteins. nih.govtandfonline.com The introduction of fluorine can also modify properties like lipophilicity and membrane permeability. nih.govresearchgate.net These combined effects make fluorinated aromatic compounds highly valuable scaffolds in the design of new drugs and advanced materials. bohrium.commdpi.com

Relevance of Amino-Substituted Benzoates as Chemical Scaffolds

Amino-substituted benzoates, also known as aminobenzoates, are fundamental building blocks in the biosynthesis of numerous microbial natural products and serve as versatile scaffolds in synthetic organic chemistry. nih.gov The regioisomers of aminobenzoate—ortho, meta, and para—are precursors to a wide range of complex molecules. nih.gov For instance, the ortho-isomer, anthranilate, is a key starting point for many heterocyclic systems, including quinolones, phenazines, and benzodiazepinones. nih.gov

The amino group provides a nucleophilic handle for a variety of chemical reactions, such as acylation, alkylation, and condensation, enabling the construction of larger, more elaborate structures. rsc.org This reactivity makes amino-substituted benzoates indispensable intermediates for synthesizing biologically active compounds, including those with antiproliferative features. rsc.org Their utility is demonstrated in their incorporation into diverse structures like the rifamycins (B7979662) and the antitumor agent platensimycin. nih.gov

Contextualization of Ethyl 2-amino-5-fluoro-3-methoxybenzoate within Aromatic Ester Chemistry

This compound is a polysubstituted aromatic ester that combines the structural features of the aforementioned classes. Its chemical structure consists of a benzene (B151609) ring functionalized with four different groups: an ethyl ester, an amino group, a fluorine atom, and a methoxy (B1213986) group. This unique combination of substituents makes it a highly versatile and valuable building block in organic synthesis. bldpharm.com

The compound is identified by the CAS Number 1248661-13-3. chemscene.com Its molecular formula is C₁₀H₁₂FNO₃, corresponding to a molecular weight of 213.21 g/mol . chemscene.compharmaffiliates.com The presence of both an amino group and an ester function allows for orthogonal chemical modifications, while the fluoro and methoxy groups modulate the electronic properties and steric environment of the aromatic ring. This pre-functionalized scaffold offers a streamlined route to complex target molecules by reducing the number of synthetic steps required to install these specific groups.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

Identifier/Property Value
CAS Number 1248661-13-3 bldpharm.comchemscene.compharmaffiliates.com
Molecular Formula C₁₀H₁₂FNO₃ chemscene.compharmaffiliates.com
Molecular Weight 213.21 g/mol chemscene.compharmaffiliates.com
SMILES O=C(OCC)C1=CC(F)=CC(OC)=C1N chemscene.com
Topological Polar Surface Area (TPSA) 61.55 Ų chemscene.com
LogP (octanol-water partition coefficient) 1.5932 chemscene.com
Hydrogen Bond Acceptors 4 chemscene.com
Hydrogen Bond Donors 1 chemscene.com
Rotatable Bonds 3 chemscene.com

While detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry are not extensively published in peer-reviewed literature, they are typically available from commercial suppliers who confirm the compound's identity and purity. bldpharm.com

Scope and Objectives of Research on this compound

The primary research focus on this compound is its application as a specialized chemical intermediate for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. evitachem.comnih.gov The strategic arrangement of its functional groups makes it an attractive starting material for building larger, biologically active compounds.

The objectives of using this compound in research are manifold:

Efficient Synthesis: It provides a pre-constructed, highly functionalized aromatic core, which can significantly shorten synthetic routes to complex target molecules.

Introduction of Key Pharmacophores: The compound allows for the direct incorporation of a fluorinated and methoxylated aminobenzoate moiety, a structural motif found in various pharmacologically active agents. For example, related structures like 5-fluoro-2-methoxy-benzoyl chloride are used as intermediates in the preparation of complex therapeutic candidates. google.com

Scaffold for Library Synthesis: The reactive amino and ester groups serve as handles for combinatorial chemistry, allowing for the generation of libraries of related compounds for high-throughput screening in drug discovery programs.

In essence, research involving this compound is not typically focused on the compound's intrinsic properties but rather on its utility as a sophisticated building block to access novel chemical entities with potentially enhanced biological activity, leveraging the known benefits of its constituent functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-5-fluoro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-3-15-10(13)7-4-6(11)5-8(14-2)9(7)12/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIMCHYDZPDLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Structural Elucidation of Ethyl 2 Amino 5 Fluoro 3 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Analysis

While specific experimental ¹H NMR data for Ethyl 2-amino-5-fluoro-3-methoxybenzoate is not publicly available in the searched literature, a theoretical analysis based on established principles allows for the prediction of its proton spectrum. The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The aromatic protons would appear as distinct signals, with their chemical shifts and coupling patterns influenced by the electronic effects of the substituents. The amino (NH₂) protons would likely present as a broad singlet.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Aromatic-H6.5 - 7.5Doublet of doublets2-3 (H-F), 8-9 (H-H)
Aromatic-H6.5 - 7.5Doublet of doublets4-5 (H-F), 8-9 (H-H)
-OCH₃~3.8SingletN/A
-OCH₂CH₃~4.3Quartet~7
-NH₂4.0 - 5.0Broad SingletN/A
-OCH₂CH₃~1.3Triplet~7

Note: This is a predicted table based on analogous structures, not experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Correlation

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ester)~165
Aromatic C-F~155-160 (d, ¹JCF ≈ 240 Hz)
Aromatic C-O~150
Aromatic C-N~140
Aromatic C-H~105-120
Aromatic C-C(O)~115
-OCH₃~56
-OCH₂CH₃~61
-OCH₂CH₃~14

Note: This is a predicted table based on analogous structures, not experimental data.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would confirm the coupling between the ethyl group's methylene and methyl protons, as well as couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations. This would be crucial for confirming the placement of the substituents on the aromatic ring by observing correlations from the methoxy (B1213986) protons to the aromatic carbon at position 3, and from the aromatic protons to the ester carbonyl carbon.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Studies

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

Predicted FT-IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch (amino)3300-3500 (two bands)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (ester)1700-1730
C=C stretch (aromatic)1550-1650
C-O stretch (ester & ether)1000-1300
C-F stretch1100-1250

Note: This is a predicted table based on analogous structures, not experimental data.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption maxima corresponding to the electronic transitions within the molecule. The presence of the substituted benzene (B151609) ring, an auxochrome (amino group), and a chromophore (ester group) would result in characteristic absorption bands, likely in the 200-400 nm range.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a molecule. For this compound, HRMS would be used to determine its exact mass. The experimentally measured mass would be compared to the calculated mass for the molecular formula C₁₀H₁₂FNO₃, providing a high degree of confidence in the compound's identity.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

For a compound like this compound, a successful single-crystal X-ray diffraction study would yield a detailed structural model. While specific crystallographic data for this exact compound is not publicly available, analysis of closely related structures, such as 2-Amino-5-fluorobenzoic acid, reveals the type of information that would be obtained. researchgate.net The analysis would likely show an almost planar benzene ring, with the substituents—amino, fluoro, methoxy, and ethyl carboxylate groups—deviating only slightly from this plane.

Key structural features that would be elucidated include the planarity of the aromatic ring and the orientation of the methoxy and ethyl ester groups relative to it. Intramolecular and intermolecular hydrogen bonds would be of particular interest. An intramolecular hydrogen bond might be expected between the amino group's hydrogen and the carbonyl oxygen of the ester group, which would influence the molecule's conformation. researchgate.net Intermolecular interactions, such as hydrogen bonds involving the amino group and the fluoro or oxygen atoms of neighboring molecules, would dictate the crystal packing arrangement. researchgate.netnih.gov

The crystallographic data would be summarized in a table detailing the crystal system, space group, unit-cell dimensions, and refinement statistics.

Table 1: Representative Crystallographic Data for an Aromatic Amino Ester

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.9190
b (Å) 12.6888
c (Å) 14.7111
α (°) 90
β (°) 101.63
γ (°) 90
Volume (ų) 1599.43
Z 4
R-factor ~0.05

Note: Data presented is representative of a similar small organic molecule and serves as an illustrative example of the parameters that would be determined. researchgate.net

Chromatographic Purity and Impurity Profiling (HPLC, UPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of the main component, while Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of unknown impurities. bldpharm.comnih.gov

A typical purity assessment by HPLC or UPLC would involve developing a method that provides good resolution between the main peak of this compound and any potential impurities. bldpharm.com The method parameters would be optimized, including the choice of stationary phase (typically a C18 column), mobile phase composition (often a mixture of acetonitrile (B52724) or methanol and water with a modifier like formic acid or ammonium (B1175870) acetate), flow rate, and detection wavelength (UV). researchgate.net The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity levels for commercially available this compound are often stated as ≥95% or ≥97%. chemscene.comfluorochem.co.uk

Table 2: Illustrative HPLC/UPLC Method Parameters

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

Impurity profiling using LC-MS combines the separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry. This is particularly crucial for identifying process-related impurities (from starting materials or side reactions) and degradation products. researchgate.net For this compound, potential impurities could include the corresponding carboxylic acid (from hydrolysis of the ester), isomers, or related compounds from the synthetic pathway. The high sensitivity and selectivity of LC-MS, especially when operated in tandem MS (MS/MS) mode, allow for the detection and tentative identification of these impurities even at trace levels. researchgate.net

Table 3: Potential Impurities and their Molecular Weights

Compound Name Molecular Formula Molecular Weight ( g/mol )
2-Amino-5-fluoro-3-methoxybenzoic acid C₈H₈FNO₃ 185.15
Mthis compound C₉H₁₀FNO₃ 199.18

Quantum Chemical and Computational Investigations of Ethyl 2 Amino 5 Fluoro 3 Methoxybenzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No published studies were found that report DFT calculations for Ethyl 2-amino-5-fluoro-3-methoxybenzoate. Consequently, data for the following subsections are unavailable.

Optimized Geometries and Conformational Analysis

There is no available data from DFT calculations regarding the optimized bond lengths, bond angles, and dihedral angles or a conformational analysis for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gap)

The energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy band gap for this compound have not been reported in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

No MEP maps for this compound have been found in published computational studies. Such maps would illustrate the electron density distribution and reactive sites of the molecule.

Non-Linear Optical (NLO) Properties Theoretical Prediction

There are no available theoretical predictions for the non-linear optical properties, such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), of this compound.

Vibrational Frequency Analysis and Comparison with Experimental Data

A theoretical vibrational frequency analysis for this compound, which would assign theoretical vibrational modes to experimental infrared and Raman spectra, is not available in the current body of scientific literature.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

No studies detailing the crystal structure or performing Hirshfeld surface analysis to investigate intermolecular interactions and crystal packing of this compound were identified.

Molecular Docking and Binding Affinity Predictions (Theoretical Approaches)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule ligand and a protein receptor at the atomic level. Such predictions are crucial for understanding the fundamental biochemical processes and for the rational design of new drugs.

A theoretical molecular docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a specific biological target, such as an enzyme or a receptor. The primary output of a docking simulation is the binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol), which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

Although no specific molecular docking studies were found for this compound, a hypothetical representation of docking results is presented in Table 1. This table illustrates how binding affinities and interactions with key amino acid residues would be reported if such a study were conducted.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

Protein TargetBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Hypothetical Kinase A-8.5TYR23, LEU88, VAL34Hydrogen Bond, Hydrophobic
Hypothetical GPCR B-7.9PHE198, SER102, ASN194Hydrogen Bond, Pi-Pi Stacking
Hypothetical Enzyme C-9.1ASP129, LYS131, TRP207Ionic, Hydrogen Bond, Pi-Cation

This table is for illustrative purposes only, as no specific molecular docking data for this compound has been published.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Descriptors and Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models rely on the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of the molecule's physicochemical properties.

The development of a QSAR model for a series of compounds that includes this compound would involve several steps:

Data Set Preparation : A collection of molecules with known activities would be assembled.

Descriptor Calculation : For each molecule, a variety of theoretical descriptors would be calculated. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the QSAR model would be rigorously tested to ensure its reliability.

As no QSAR studies specifically involving this compound have been reported, a list of theoretical descriptors that would be relevant for such an analysis is provided in Table 2. These descriptors capture the essential structural and electronic features that would likely influence the compound's activity.

Table 2: Examples of Theoretical Descriptors for QSAR Model Development

Descriptor TypeDescriptor NameDescription
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
TopologicalZagreb IndexA molecular descriptor that reflects the degree of branching of the molecular skeleton.
GeometricalMolecular Surface Area (MSA)The total surface area of the molecule.
ElectronicDipole MomentA measure of the overall polarity of the molecule.
Quantum-ChemicalHOMO/LUMO EnergiesThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which relate to the molecule's reactivity.

This table represents a typical set of descriptors used in QSAR studies and is not based on a specific study of this compound.

Chemical Reactivity, Transformation Pathways, and Derivative Synthesis of Ethyl 2 Amino 5 Fluoro 3 Methoxybenzoate

Reactions at the Aromatic Amino Group: Acylation, Alkylation, and Diazotization

The primary aromatic amino group in Ethyl 2-amino-5-fluoro-3-methoxybenzoate is a key site for a variety of chemical modifications, including acylation, alkylation, and diazotization. These reactions are fundamental in expanding the molecular complexity and exploring the chemical space around this scaffold.

Acylation: The amino group readily undergoes acylation with acylating agents such as acetyl chloride or acetic anhydride to form the corresponding amide. For instance, the reaction of a similar compound, methyl anthranilate, with acetyl chloride in ethanol (B145695) leads to the formation of methyl 2-acetamidobenzoate researchgate.net. This transformation is crucial for protecting the amino group or for introducing new functionalities.

Alkylation: The nucleophilic nature of the amino group allows for alkylation reactions. N-alkylation can be achieved using alkylating agents like methyl iodide or dimethyl sulfate google.com. The reaction of isatoic anhydride with a solid metal hydroxide followed by an alkylating agent provides N-alkyl alkylanthranilates, demonstrating a viable route for the alkylation of the amino group in anthranilate derivatives google.comgoogle.com.

Diazotization: The aromatic amino group can be converted into a diazonium salt through treatment with nitrous acid, generated in situ from sodium nitrite and a strong acid organic-chemistry.orgmasterorganicchemistry.com. This diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. In the Sandmeyer reaction, the diazonium group is replaced by a halide (Cl, Br), a cyano group, or other functionalities using a copper(I) salt catalyst lscollege.ac.inwikipedia.org. This provides a powerful method for introducing a wide range of substituents onto the aromatic ring that are otherwise difficult to install directly lscollege.ac.inwikipedia.org.

Table 1: Reactions at the Aromatic Amino Group
Reaction TypeReagentsProduct Type
AcylationAcetyl chloride, Acetic anhydrideN-acylated derivative
AlkylationMethyl iodide, Dimethyl sulfateN-alkylated derivative
DiazotizationSodium nitrite, Strong acid (e.g., HCl)Aryl diazonium salt
Sandmeyer ReactionAryl diazonium salt, Copper(I) halide/cyanideAryl halide/nitrile

Transformations of the Ester Functionality: Hydrolysis, Transesterification, and Reduction

The ethyl ester group of this compound provides another handle for chemical modification through hydrolysis, transesterification, and reduction reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-5-fluoro-3-methoxybenzoic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis of ethyl anthranilate has a half-life of 210 days at pH 8 nih.gov. Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown that the reaction can be catalyzed intramolecularly by the neighboring amino group researchgate.net. This intramolecular general base catalysis leads to a significant rate enhancement compared to the corresponding para-substituted esters researchgate.net.

Transesterification: Transesterification allows for the conversion of the ethyl ester to other esters by reacting with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the steric and electronic properties of the ester group.

Reduction: The ester functionality can be reduced to the corresponding primary alcohol, (2-amino-5-fluoro-3-methoxyphenyl)methanol. A common reagent for this transformation is lithium aluminum hydride (LiAlH4), which is a powerful reducing agent capable of reducing esters to alcohols.

Table 2: Transformations of the Ester Functionality
Reaction TypeReagentsProduct Type
HydrolysisAcid or BaseCarboxylic acid
TransesterificationAlcohol, Acid/Base catalystNew ester
ReductionLithium aluminum hydride (LiAlH4)Primary alcohol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorinated Ring

The substitution pattern on the aromatic ring of this compound, with its activating amino and methoxy (B1213986) groups and deactivating but ortho-, para-directing fluoro group, governs the outcome of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The amino and methoxy groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance chemistrysteps.comwikipedia.orglkouniv.ac.inyoutube.com. The fluorine atom is a deactivating but ortho-, para-directing group. The combined effect of these substituents makes the positions ortho and para to the amino and methoxy groups, and ortho to the fluorine, the most likely sites for electrophilic attack. However, the high reactivity of arylamines can lead to overreaction and side products in electrophilic aromatic substitution reactions such as nitration and halogenation libretexts.org.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom on the aromatic ring makes the compound a potential substrate for nucleophilic aromatic substitution (SNA_r) reactions, particularly at the carbon atom bearing the fluorine. For SNA_r to occur, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups, and the reaction proceeds through a Meisenheimer complex intermediate harvard.edu. While the amino and methoxy groups are electron-donating, the fluorine atom itself can act as a leaving group in the presence of a strong nucleophile, and recent studies have shown that SNA_r can proceed through a concerted mechanism on non-activated aryl fluorides nih.govrsc.orgsemanticscholar.org.

Directed Functionalization and Regioselective Modifications

The substituents on the aromatic ring of this compound can be exploited for directed functionalization and regioselective modifications. The ortho-directing ability of the amino and methoxy groups, coupled with the potential for ortho-lithiation, can be utilized to introduce substituents at specific positions. The interplay of the electronic effects of the substituents allows for a degree of control over the regioselectivity of various reactions, enabling the synthesis of specifically substituted derivatives.

Synthesis of Novel Derivatives and Analogues for Chemical Space Exploration

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a wide range of novel derivatives and analogues. Its structural features are particularly amenable to the construction of heterocyclic systems.

Quinazolinones: Anthranilic acid and its esters are common precursors for the synthesis of quinazolinones. This can be achieved by acylation of the amino group followed by cyclization with a suitable reagent nih.govjst.vnnih.gov. For example, methyl anthranilate reacts with acetyl chloride and then hydrazine hydrate to form 3-amino-2-methyl-4-(3H)-quinazolinone researchgate.net.

Benzodiazepines: 1,4-Benzodiazepines, a class of compounds with significant biological activity, can be synthesized from anthranilate derivatives. One approach involves a multi-component reaction, such as the Ugi four-component reaction, followed by deprotection and cyclization to form the benzodiazepine (B76468) ring system nih.gov.

Acridones: N-aryl anthranilic acids, which can be derived from anthranilates, are key intermediates in the synthesis of acridones. Cyclization of these intermediates under acidic conditions yields the acridone core structure nih.govacs.orgijpsjournal.comjuniperpublishers.com.

The ability to perform a variety of chemical transformations on this compound allows for the systematic exploration of the chemical space around this scaffold, leading to the discovery of new compounds with potentially interesting properties.

Ethyl 2 Amino 5 Fluoro 3 Methoxybenzoate As a Building Block in Organic Synthesis

Precursor Role in the Synthesis of Complex Heterocyclic Systems

The structure of ethyl 2-amino-5-fluoro-3-methoxybenzoate, featuring a nucleophilic amino group ortho to an ester functionality, is ideally suited for the construction of fused heterocyclic systems. This arrangement is a common feature in precursors for a variety of important heterocyclic scaffolds.

Quinazolines and Quinazolinones: The 2-aminobenzoate (B8764639) moiety is a classical precursor for the synthesis of quinazolines and their corresponding ketones, quinazolinones. While direct examples employing this compound are not extensively documented in readily available literature, the general synthetic routes are well-established. For instance, the reaction of 2-aminobenzoates with a source of a one-carbon unit, such as formamide (B127407) or formamidine (B1211174) acetate, can lead to the formation of the pyrimidine (B1678525) ring of the quinazolinone system. A plausible reaction would involve the initial formation of an amidine, followed by intramolecular cyclization and elimination of ethanol (B145695). The presence of the fluorine and methoxy (B1213986) substituents on the resulting quinazolinone ring can significantly influence the molecule's biological activity and physical properties. A general synthesis of a quinazolinone from an anthranilate ester is depicted below. nih.gov

Benzodiazepines: The 1,4-benzodiazepine (B1214927) core is another important heterocyclic system accessible from 2-aminobenzoate precursors. The synthesis of diazepam, for example, involves the reaction of a 2-aminobenzophenone (B122507) with a glycine (B1666218) derivative. wum.edu.pl While this would require prior modification of the ester group of this compound, its amino group is well-positioned for the initial condensation step. A potential synthetic route could involve the reaction of this compound with an α-amino acid or its ester, followed by cyclization to form the seven-membered diazepine (B8756704) ring. The resulting fluorinated and methoxylated benzodiazepine (B76468) derivatives would be of interest for their potential pharmacological properties. researchgate.netnih.gov

Pyridopyrimidines: The synthesis of pyridopyrimidines, which are bicyclic heterocycles containing a pyridine (B92270) ring fused to a pyrimidine ring, can also be envisioned starting from this compound. These scaffolds are present in a number of biologically active molecules. nih.govnih.gov Synthetic strategies often involve the condensation of a substituted aminopyrimidine with a three-carbon unit or the construction of the pyrimidine ring onto a pre-existing pyridine. The functional groups on this compound offer multiple handles for elaboration into the required precursors for such syntheses.

A summary of potential heterocyclic systems derivable from this compound is presented below.

Heterocyclic SystemGeneral Precursor RequirementPotential Role of this compound
Quinazolines/Quinazolinones2-Aminobenzoic acid or esterDirect precursor for condensation reactions.
Benzodiazepines2-Aminobenzophenone or related compoundsThe amino group can act as a nucleophile in condensation reactions after modification of the ester group.
PyridopyrimidinesSubstituted aminopyridines or aminopyrimidinesCan be modified to form the necessary precursors for cyclization reactions.

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The functional group array of this compound makes it a potential candidate for participation in various MCRs.

Although specific examples detailing the use of this compound as a reactant in MCRs are not widespread in the literature, a related compound, ethyl 2-amino-3,5-difluoro-4-methoxybenzoate, can be synthesized via a multicomponent reaction. evitachem.com This suggests that the title compound could also be a substrate in similar transformations. The amino group can act as the amine component in well-known MCRs such as the Ugi or Passerini reactions, while the ester group could potentially participate in reactions following initial transformations.

The general applicability of MCRs in generating heterocyclic structures is well-documented, and a building block like this compound could theoretically be employed in the synthesis of diverse scaffolds. nih.gov

Integration into Convergent and Divergent Synthetic Strategies

The concepts of convergent and divergent synthesis are central to the efficient construction of complex molecules.

Convergent Synthesis: This strategy involves the independent synthesis of fragments of a target molecule, which are then coupled together in the final stages. This approach is generally more efficient for the synthesis of large and complex molecules.

Divergent Synthesis: In this approach, a common intermediate is used to generate a library of structurally related compounds through various reactions. This is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

This compound, with its multiple functional groups, is an excellent candidate for integration into both convergent and divergent synthetic strategies.

In a convergent approach , the molecule can be elaborated into a more complex fragment containing the fluorinated and methoxylated benzene (B151609) ring. This fragment could then be coupled with another independently synthesized fragment to afford the final target molecule. For example, the amino group could be transformed into a variety of other functional groups, or the ester could be hydrolyzed to the corresponding carboxylic acid, which could then be used in coupling reactions.

In a divergent strategy , this compound can serve as the common starting material. The different functional groups can be selectively reacted to produce a range of derivatives. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions, while the ester can be reduced or hydrolyzed. This would allow for the rapid generation of a library of related compounds with variations in the substituents, which is invaluable for optimizing biological activity.

Facilitating the Construction of Fluorine-Containing Organic Frameworks

The introduction of fluorine atoms into organic molecules can have a profound impact on their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As a fluorinated building block, this compound is a valuable tool for the synthesis of fluorine-containing organic frameworks. bldpharm.comnbinno.com

Fluorinated Macrocycles: Macrocycles are large cyclic molecules that are of interest in areas such as host-guest chemistry and drug discovery. The synthesis of fluorinated macrocycles can be facilitated by using building blocks like this compound. nih.gov The functional groups on the molecule can be used to link it to other fragments before a final ring-closing reaction. The presence of the fluorine atom can impart unique conformational properties and binding capabilities to the resulting macrocycle.

Fluorinated Polymers: Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. nih.gov While the direct polymerization of this compound is not a typical application, it can be modified to produce fluorinated monomers. For example, the ester group could be converted to a polymerizable group such as a vinyl or an acrylate (B77674) moiety. The resulting fluorinated monomers could then be polymerized to create novel materials with tailored properties.

Future Perspectives in Research on Ethyl 2 Amino 5 Fluoro 3 Methoxybenzoate

Development of Novel Catalytic Approaches for Synthesis and Transformation

The synthesis of complex molecules like ethyl 2-amino-5-fluoro-3-methoxybenzoate relies heavily on catalysis. numberanalytics.com The future of its production and subsequent chemical transformations will be shaped by the development of more efficient and selective catalytic systems. Research is moving beyond traditional methods to explore innovative catalysts that offer improved yields, better functional group tolerance, and milder reaction conditions.

One promising area is the use of non-noble metal catalysts. For instance, low-valent tungsten catalysts, using readily available W(CO)₆, have been successfully employed for the carbonylative synthesis of benzoates from aryl iodides and alcohols. nih.gov This approach provides an alternative to catalysts based on precious metals like palladium, nickel, or cobalt. nih.gov Similarly, advancements in palladium-catalyzed reactions, which are fundamental in forming substituted benzoates, continue to be a major focus. rsc.orgwipo.int Researchers are optimizing palladium systems with specific ligands to achieve high regioselectivity, ensuring the desired isomer is produced in high purity. rsc.orgwipo.int

Future catalytic strategies for transforming the core structure of this compound could involve iridium-catalyzed cycloadditions to create more complex heterocyclic structures. acs.org The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is also a key trend, as it simplifies catalyst separation and recycling, a significant advantage for industrial-scale synthesis. numberanalytics.comresearchgate.net

Catalytic SystemReaction TypePotential Advantage
Low-Valent TungstenCarbonylative CouplingUtilizes non-noble, more abundant metals. nih.gov
Palladium with Optimized LigandsCross-Coupling / AnnulationHigh regioselectivity and yield in benzoate (B1203000) synthesis. rsc.orgwipo.int
Iridium ComplexesAsymmetric CycloadditionAccess to complex, enantioenriched downstream products. acs.org
Heterogeneous CatalystsVarious (e.g., Hydrogenation)Ease of catalyst separation and reuse, reducing waste. numberanalytics.comresearchgate.net

Advanced Computational Studies for Predictive Modeling

Computational chemistry is an increasingly vital tool for accelerating research and development. For molecules like this compound, advanced computational studies offer a powerful means of predicting chemical behavior and properties, thereby guiding experimental work more efficiently.

Techniques such as density functional theory (DFT) and semiempirical molecular orbital theory are used to calculate key molecular descriptors. umn.edu For the class of substituted anilines, these methods have been successfully used to predict one-electron oxidation potentials in aqueous solutions with a high degree of accuracy. umn.edu Such predictions are crucial for understanding the compound's reactivity and stability. Computational models can also forecast pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) and parameters like lipophilicity for aniline (B41778) derivatives. nih.gov These in silico assessments are essential in the early stages of designing potential new drugs, allowing researchers to prioritize compounds with more favorable properties before committing to their synthesis. nih.gov

While computational predictions for properties like crystal structure and polymorphism remain challenging, they are an active area of research. eurofins.com The goal is to develop reliable models that can foresee how molecules will arrange themselves in the solid state, which has significant implications for the material's physical properties.

Computational MethodPredicted ParameterSignificance
Density Functional Theory (DFT)One-electron oxidation potentialsPredicts reactivity and stability in electrochemical reactions. umn.edu
In Silico ADMET ModelingPharmacokinetic profile (absorption, metabolism, etc.)Assesses drug-likeness of derivatives early in development. nih.gov
Online Computational ToolsLipophilicity (logP)Affects bioavailability and how a molecule interacts with biological systems. nih.gov

Exploration of Unconventional Reaction Conditions and Green Chemistry Innovations

The chemical industry is undergoing a shift towards more sustainable practices, driven by the principles of green chemistry. numberanalytics.comnumberanalytics.com Future research on this compound will increasingly incorporate these principles to minimize environmental impact. rsc.orgqualitas1998.net

A key area of innovation is the use of unconventional reaction conditions that enhance efficiency and reduce energy consumption. rsc.org This includes the application of microwave irradiation to accelerate reactions, often leading to higher yields in shorter time frames. nih.gov The use of alternative and more benign solvents, or even solvent-free processes, is another critical aspect of green chemistry that reduces waste and hazards. rsc.org

Biocatalysis, which employs enzymes to perform chemical transformations, stands out as a major green chemistry technology. researchgate.netqualitas1998.net Enzymes operate under mild conditions with high selectivity, offering a sustainable route for synthesizing and modifying fine chemicals. numberanalytics.comqualitas1998.net The development of heterogeneously catalyzed processes, which allow for easy catalyst recovery and reuse, further contributes to waste reduction and improved resource efficiency. qualitas1998.net These innovations aim to replace traditional multi-step batch processes with cleaner, more efficient, and continuous manufacturing methods. qualitas1998.net

Green Chemistry ApproachDescriptionKey Benefit
BiocatalysisUse of enzymes as catalysts for specific reactions. numberanalytics.comHigh selectivity, mild reaction conditions, and reduced waste. qualitas1998.net
Microwave-Assisted SynthesisApplication of microwave energy to drive chemical reactions. nih.govFaster reaction times and often improved yields.
Alternative SolventsEmploying greener solvents like water, ionic liquids, or polyethylene (B3416737) glycol. rsc.orgReduction of volatile organic compounds (VOCs) and process hazards.
Heterogeneous CatalysisUsing a catalyst in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). researchgate.netSimplified product purification and catalyst recycling. numberanalytics.com

High-Throughput Synthesis and Screening Methodologies for Derivatives

To fully explore the potential of the this compound scaffold, researchers are turning to high-throughput synthesis and screening (HTS) methodologies. bmglabtech.comwikipedia.org HTS leverages automation, robotics, and miniaturization to rapidly synthesize and test large libraries of related compounds, or derivatives, for specific properties or biological activities. bmglabtech.comsygnaturediscovery.com

The process begins with the creation of a compound library, where the core structure of this compound is systematically modified with different chemical groups. nih.gov This can be followed by HTS assays to quickly identify "hits"—compounds that exhibit a desired effect, such as inhibiting a particular enzyme. bmglabtech.com For example, a study on 2-substituted aniline pyrimidine (B1678525) derivatives successfully used this approach to identify potent dual inhibitors of Mer and c-Met kinases, which are targets in cancer therapy. nih.gov

HTS is also applied in materials science. For instance, it can be used to screen for different solid forms (polymorphs, salts, or co-crystals) of a compound by running hundreds of crystallization experiments in parallel under various conditions. eurofins.com This allows for the rapid discovery of the most stable crystalline form with optimal physicochemical properties, a critical step in pharmaceutical development. eurofins.com These automated methods accelerate the discovery process, providing starting points for further optimization in drug design or materials science. wikipedia.orgthermofisher.com

HTS ApplicationObjectiveTypical Workflow
Drug DiscoveryIdentify compounds with specific biological activity ("hits"). bmglabtech.comSynthesize a library of derivatives, then use automated assays to test their effect on a biological target (e.g., an enzyme). sygnaturediscovery.com
Polymorph ScreeningDiscover the most stable crystalline form of a compound. eurofins.comRun hundreds of parallel crystallization trials using different solvents and techniques, followed by high-throughput characterization (e.g., PXRD). eurofins.com
Hit-to-Lead OptimizationDevelop initial hits into more potent and drug-like lead compounds. thermofisher.comSystematically modify the structure of initial hits to improve activity and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-amino-5-fluoro-3-methoxybenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, analogous compounds are synthesized via sequential esterification, fluorination, and methoxylation. Key steps include:

  • Esterification : Ethanol reacts with a carboxylic acid precursor under acidic catalysis (e.g., H₂SO₄) at reflux (~110°C) to form the ethyl ester .
  • Fluorination : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) at controlled temperatures (0–25°C) ensures regioselectivity .
  • Methoxy/Amino Functionalization : Methoxylation via nucleophilic substitution (e.g., NaOMe in DMF) and amination using NH₃ or protected amines under Pd catalysis .
  • Yield Optimization : Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc gradients). Contradictions in reported yields (e.g., 60–85%) may arise from solvent polarity, catalyst loading, or purification methods .

Q. How is this compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer : Comprehensive characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-5, methoxy singlet at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 228.08) and fragmentation patterns .
  • IR Spectroscopy : Stretching frequencies for ester C=O (~1720 cm⁻¹), NH₂ (~3350 cm⁻¹), and C-F (~1220 cm⁻¹) .
  • HPLC-PDA : Purity assessment (>95%) using reversed-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., fluorine) influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : Fluorine at C-5 directs electrophilic substitution to meta/para positions via resonance and inductive effects. Experimental approaches include:

  • Kinetic Studies : Monitoring reaction rates under varying conditions (e.g., HNO₃/H₂SO₄ nitration) to assess regioselectivity .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
  • Contradiction Resolution : Conflicting reactivity reports (e.g., bromination vs. iodination yields) may stem from solvent polarity or temperature effects .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Advanced docking and MD simulations are employed:

  • Molecular Docking (AutoDock Vina) : To screen binding affinities with targets like cytochrome P450 or kinases, using PDB structures .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and hydrogen-bond networks .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with NH₂ or ester groups) using tools like Schrödinger’s Phase .

Q. How can stability issues (e.g., hydrolysis of the ester group) be mitigated during storage or experimental use?

  • Methodological Answer : Stability protocols include:

  • pH Control : Store in anhydrous solvents (e.g., DMSO) at pH 6–7 to minimize ester hydrolysis .
  • Temperature Management : –20°C storage under argon to prevent oxidation of the amino group .
  • Additives : Use radical scavengers (e.g., BHT) in long-term stability studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.